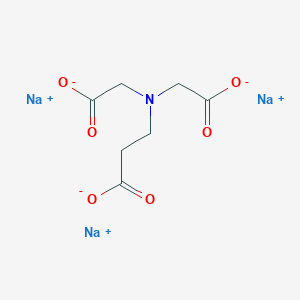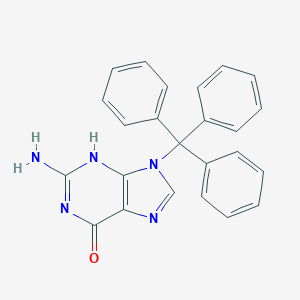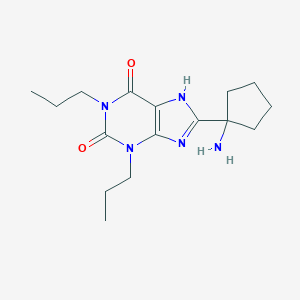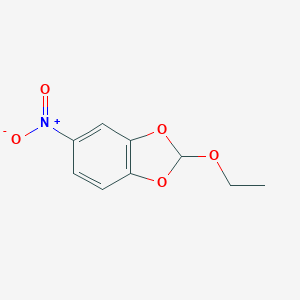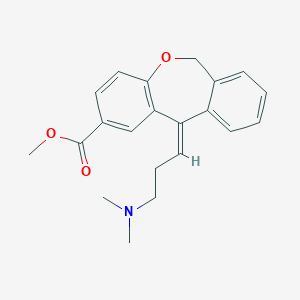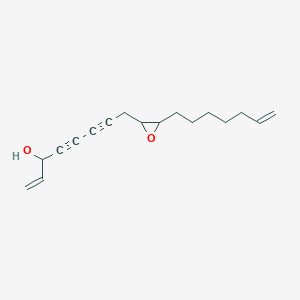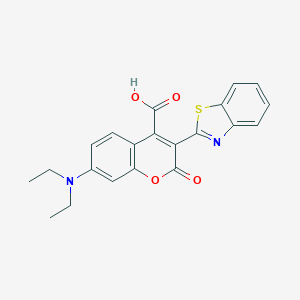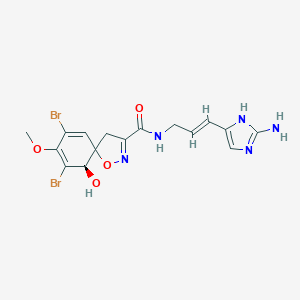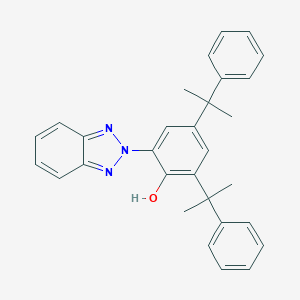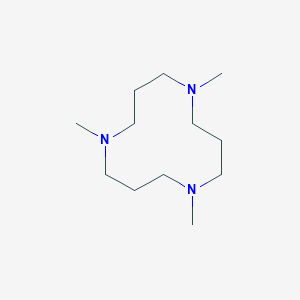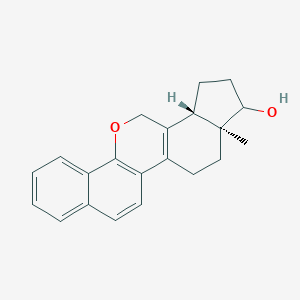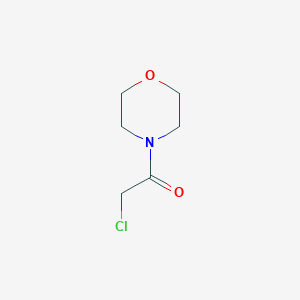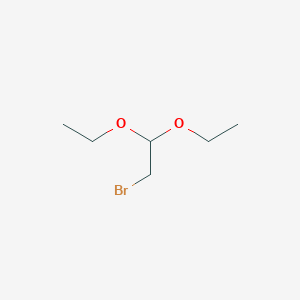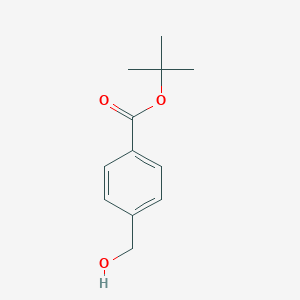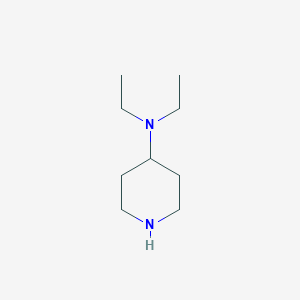
4-二乙基氨基哌啶
概述
描述
4-Diethylamino-piperidine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, where the nitrogen atom is substituted with a diethylamino group. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
4-Diethylamino-piperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: It is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
安全和危害
作用机制
Target of Action
4-Diethylamino-piperidine, commonly referred to as DMAP, is a highly efficient catalyst widely used in chemical synthesis . Its primary targets are organic compounds, particularly those with high steric hindrance and low reactivity, such as alcohols and amines .
Mode of Action
DMAP is a super nucleophilic acylation catalyst . Its structure allows the electron-donating dimethylamino group to resonate with the parent ring (pyridine ring), strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acids . Its activity is estimated to be about 10^4 to 10^6 times that of pyridine .
Biochemical Pathways
The primary biochemical pathway influenced by DMAP is the acylation/esterification of alcohols and amines/acids . Acyl transfer is a common transformation in nature and organic synthesis, and chiral DMAP is a common catalyst for asymmetric acyl transfer . Since 1996, various chiral DMAP catalysts have been reported by the Vedejs and Fu groups, and they have been widely used in many asymmetric acyl transfer reactions .
Pharmacokinetics
It’s known that dmap is soluble in most organic solvents, such as methanol, dichloromethane, tetrahydrofuran, ethyl acetate, and slightly soluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of DMAP’s action is the significant catalysis of acylation/esterification reactions of alcohols and amines/acids, even those with high steric hindrance and low reactivity . This leads to improved reaction yields and product quality, and simplifies the process .
Action Environment
The action of DMAP can be influenced by environmental factors. For instance, the reaction conditions are mild, usually at room temperature . The choice of solvent is broad, as the reaction can proceed in both polar and nonpolar organic solvents . The reaction time is short, with DMAP completing the reaction in minutes, significantly improving labor productivity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Diethylamino-piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-Diethylamino-piperidine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and advanced purification techniques such as chromatography is common in industrial production.
化学反应分析
Types of Reactions: 4-Diethylamino-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of 4-Diethylamino-piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and acylation reactions.
4-Dimethylamino-piperidine: Similar in structure but with different alkyl groups on the nitrogen atom.
Uniqueness: 4-Diethylamino-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.
属性
IUPAC Name |
N,N-diethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRMEUJNPVXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374233 | |
| Record name | 4-Diethylamino-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143300-64-5 | |
| Record name | 4-Diethylamino-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
